N-Benzyl-3-bromothiophene-2-carboxamide
Description
N-Benzyl-3-bromothiophene-2-carboxamide is a brominated thiophene derivative featuring a benzyl-substituted carboxamide group at the 2-position of the heterocyclic ring. Its molecular structure combines a thiophene core with a bromine atom at position 3 and an N-benzyl carboxamide moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom enhances reactivity for cross-coupling reactions, while the benzyl group may influence solubility and steric interactions in biological systems.
Structural characterization of such compounds typically employs techniques like X-ray crystallography (using software such as SHELX or OLEX2 ) and spectroscopic methods (NMR, elemental analysis).
Properties
IUPAC Name |
N-benzyl-3-bromothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-6-7-16-11(10)12(15)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWYKQVBCCWLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromothiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the third position.
Carboxylation: The brominated thiophene undergoes carboxylation to introduce the carboxamide group at the second position. This can be achieved through a reaction with carbon dioxide or a carboxylating agent.
Benzylation: The final step involves the introduction of the benzyl group. This can be done through a nucleophilic substitution reaction where the nitrogen atom of the carboxamide group reacts with benzyl chloride or benzyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-Benzyl-3-bromothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved are still under investigation and may vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound 13f: 3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide
- Structure: Unlike N-Benzyl-3-bromothiophene-2-carboxamide, 13f contains a fused benzothieno[3,2-b]furan system instead of a simple thiophene ring. The bromine atom is positioned on the benzothiophene moiety, and the carboxamide group is modified with an aminocarbonylamino substituent .
- Synthesis : Prepared via multi-step reactions starting from precursor 11f, yielding a pale brown solid with a high melting point (>300°C), indicative of strong intermolecular interactions .
- Spectroscopy : ¹H-NMR (DMSO-d6) shows broad peaks at δ 6.90 (2H) and δ 7.50–7.90, suggesting aromatic proton environments distinct from those in the simpler thiophene derivative .
Benzathine Benzylpenicillin
Physicochemical Properties
Key Research Findings
- Synthetic Challenges : Compound 13f’s low yield (15%) underscores the difficulty of synthesizing fused heterocycles compared to simpler thiophene derivatives .
- Spectroscopic Differentiation : Broad NMR peaks in 13f contrast with sharper signals expected for this compound, reflecting differences in aromatic proton environments .
- Thermal Stability : The high melting point of 13f suggests stronger crystal packing forces than in the target compound, which lacks a fused ring system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
